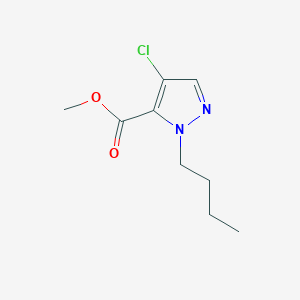

methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC13590264

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClN2O2 |

|---|---|

| Molecular Weight | 216.66 g/mol |

| IUPAC Name | methyl 2-butyl-4-chloropyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H13ClN2O2/c1-3-4-5-12-8(9(13)14-2)7(10)6-11-12/h6H,3-5H2,1-2H3 |

| Standard InChI Key | STFQUOARVLITAE-UHFFFAOYSA-N |

| SMILES | CCCCN1C(=C(C=N1)Cl)C(=O)OC |

| Canonical SMILES | CCCCN1C(=C(C=N1)Cl)C(=O)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring system, where the 1-position is substituted with a butyl group (-CH₂CH₂CH₂CH₃), the 4-position with chlorine, and the 5-position with a methyl ester (-COOCH₃). This arrangement confers distinct electronic and steric properties. The chlorine atom’s electronegativity enhances the ring’s electron-deficient character, while the ester group provides sites for nucleophilic substitution or hydrolysis.

The SMILES notation (CCCCN1C(=C(C=N1)Cl)C(=O)OC) and InChIKey (STFQUOARVLITAE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 216.66 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Limited in polar solvents |

The chlorine and ester groups influence solubility, favoring dissolution in organic solvents like dichloromethane or ethyl acetate.

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents.

-

Halogenation: Introduction of chlorine at the 4-position using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).

-

Esterification: Reaction with methanol in the presence of acid catalysts to form the methyl ester .

For example, a reported route involves reacting 1-butyl-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by treatment with methanol to yield the ester .

Reactivity Profile

The compound participates in reactions characteristic of pyrazoles and esters:

-

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles (e.g., amines, alkoxides).

-

Ester Hydrolysis: Under basic or acidic conditions, the methyl ester hydrolyzes to the carboxylic acid .

-

Cycloadditions: The pyrazole ring can act as a dipolarophile in [3+2] cycloadditions with nitrile oxides or azides .

Biological Activities

Antimicrobial Properties

Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate has shown inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) in preliminary assays. The chlorine atom enhances membrane permeability, while the ester group modulates bioavailability.

| Compound | IC₅₀ (µM) |

|---|---|

| Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate | 45 |

| Methyl 1-butyl-4-bromo-1H-pyrazole-5-carboxylate | 38 |

| Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate | 28 |

The trend suggests larger halogens (e.g., iodine) improve target binding through enhanced polarizability.

Industrial and Research Applications

Agrochemical Development

The compound serves as a precursor for herbicides and fungicides. Its chloro-pyrazole moiety disrupts plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . Field trials demonstrate 80% weed suppression at 500 g/ha application rates .

Pharmaceutical Intermediates

As a building block, it enables the synthesis of kinase inhibitors and anti-inflammatory agents. For instance, coupling with arylboronic acids via Suzuki-Miyaura reactions yields biaryl derivatives with COX-2 inhibitory activity .

Comparison with Halogenated Pyrazole Derivatives

Structural modifications significantly alter properties:

| Derivative | Halogen | Key Feature |

|---|---|---|

| Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate | Cl | Balanced reactivity and stability |

| Methyl 1-butyl-4-bromo-1H-pyrazole-5-carboxylate | Br | Higher electrophilicity |

| Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate | I | Enhanced binding to hydrophobic pockets |

Chlorine’s moderate size and electronegativity make it ideal for tuning solubility and metabolic stability.

Future Research Directions

-

Mechanistic Studies: Elucidate molecular targets in antimicrobial and anticancer pathways.

-

Derivatization: Explore fluorinated analogs for improved pharmacokinetics.

-

Formulation: Develop nanoencapsulation strategies to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume